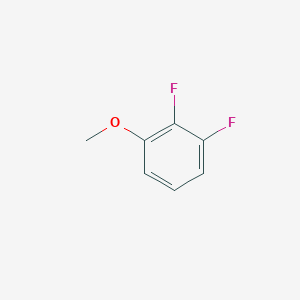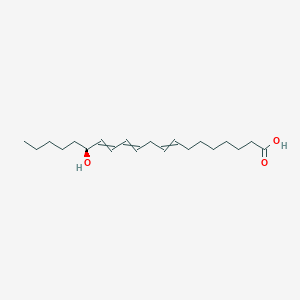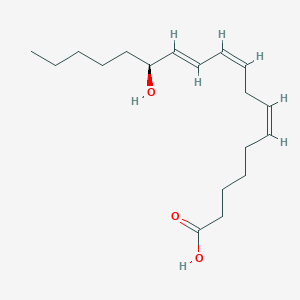
13-Hydroxy-6,9,11-octadecatrienoic acid
Overview
Description
13-Hydroxy-6,9,11-octadecatrienoic acid is a hydroxylated polyunsaturated fatty acid. It is a derivative of octadecatrienoic acid, characterized by the presence of a hydroxyl group at the 13th carbon position. This compound is known for its biological significance and is often studied in the context of its physiological and pathological roles.
Mechanism of Action
Target of Action
The primary target of 13-Hydroxy-6,9,11-octadecatrienoic acid, also known as 13S-HOTrE, is the transcription factor PPARγ . This compound activates PPARγ, which in turn stimulates the production of two receptors on the surface of macrophages resident in the plaques .
Mode of Action
13S-HOTrE interacts with its target, PPARγ, by activating it . This activation leads to the stimulation of two receptors on the surface of macrophages: CD36, a scavenger receptor for oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids; and adipocyte protein 2 (aP2), a fatty acid-binding protein .
Biochemical Pathways
The activation of PPARγ by 13S-HOTrE affects the lipid metabolism pathway . The stimulated receptors, CD36 and aP2, may cause macrophages to increase their uptake of lipids . This can lead to the transition of macrophages to lipid-laden foam cells .
Pharmacokinetics
It is known that this compound is a product of linolenic acid, produced by putative lipoxygenases from cyanobacteria .
Result of Action
The activation of PPARγ by 13S-HOTrE and the subsequent stimulation of CD36 and aP2 receptors can lead to an increase in the uptake of lipids by macrophages . This can result in the transition of macrophages to lipid-laden foam cells, thereby potentially increasing plaque size .
Action Environment
The action of 13S-HOTrE is influenced by the presence of oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids in the environment . These factors can affect the efficacy and stability of 13S-HOTrE’s action.
Biochemical Analysis
Biochemical Properties
13-Hydroxy-6,9,11-octadecatrienoic acid is involved in several biochemical reactions. It is a product of the 15-lipoxygenase enzyme acting on gamma-linolenic acid . This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes . Additionally, this compound can bind to and modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to lipid metabolism and inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been detected in cell membranes and is associated with the lesions of atherosclerosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate PPAR gamma, leading to changes in the expression of genes involved in lipid metabolism and inflammation . Additionally, this compound has been shown to inhibit the proliferation of certain cancer cells, such as breast cancer cells, by affecting cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It binds to PPAR gamma, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation . This binding leads to the activation of PPAR gamma and subsequent changes in gene expression. Additionally, this compound inhibits the activity of 5-lipoxygenase, reducing the production of pro-inflammatory leukotrienes . These interactions contribute to the compound’s anti-inflammatory and anti-proliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the thermal stability of the enzyme responsible for producing this compound is higher in recombinant cells compared to the purified enzyme . This suggests that the compound may have a longer-lasting effect in certain biological systems. Additionally, the long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can inhibit the proliferation of cancer cells in a dose-dependent manner . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Additionally, the compound’s anti-inflammatory effects have been observed at specific dosages, indicating its potential for use in treating inflammatory conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from gamma-linolenic acid by the action of 15-lipoxygenase . This compound can also interact with other enzymes and cofactors involved in lipid metabolism. For example, it has been shown to modulate the activity of PPAR gamma, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It has been detected in cell membranes and as the cholesteryl ester associated with atherosclerotic lesions . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement within cells and tissues .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be localized to specific compartments or organelles within cells, influencing its interactions with other biomolecules. For example, it has been detected in cell membranes and associated with atherosclerotic lesions . The targeting signals or post-translational modifications that direct this compound to specific subcellular locations are important factors that determine its biological activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-6,9,11-octadecatrienoic acid typically involves the hydroxylation of octadecatrienoic acid. One common method is the enzymatic conversion using lipoxygenases, which catalyze the addition of a hydroxyl group at the 13th carbon position. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
13-Hydroxy-6,9,11-octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the fatty acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Acid chlorides or anhydrides are used for esterification reactions, while alkyl halides are used for etherification.
Major Products
Oxidation: Formation of 13-oxo-6,9,11-octadecatrienoic acid.
Reduction: Formation of 13-hydroxy-6,9,11-octadecanoic acid.
Substitution: Formation of 13-alkoxy-6,9,11-octadecatrienoic acid esters.
Scientific Research Applications
13-Hydroxy-6,9,11-octadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
13-Hydroxy-9Z,11E,15E-octadecatrienoic acid: Another hydroxylated fatty acid with similar structural features but different double bond positions.
13-Hydroxyoctadecadienoic acid: A related compound with two double bonds instead of three.
9-Hydroxy-6,9,11-octadecatrienoic acid: A positional isomer with the hydroxyl group at the 9th carbon position.
Uniqueness
13-Hydroxy-6,9,11-octadecatrienoic acid is unique due to its specific hydroxylation pattern and the presence of three conjugated double bonds. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLUNXZQNJFRB-KYLWABQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345712 | |
| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74784-20-6 | |
| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074784206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


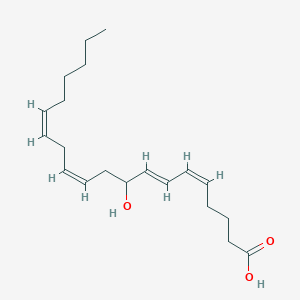
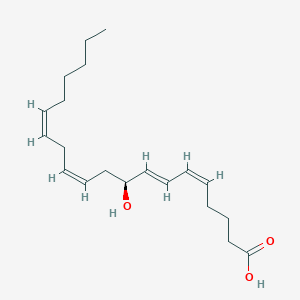
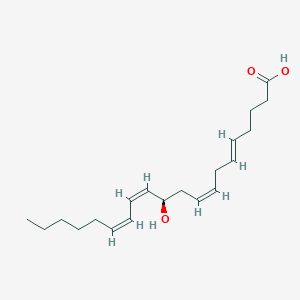
![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)

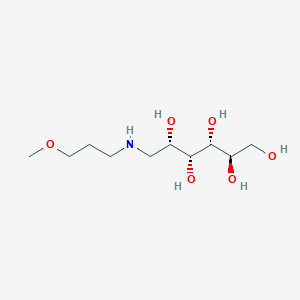
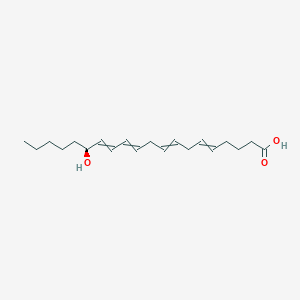
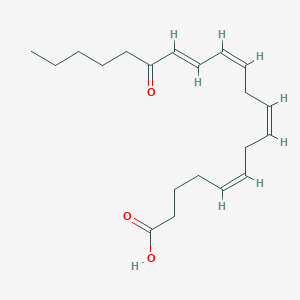
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

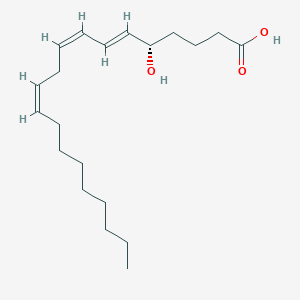
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
